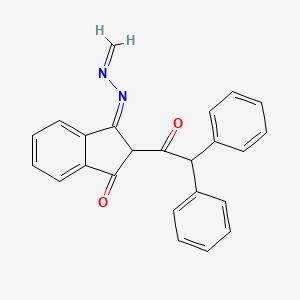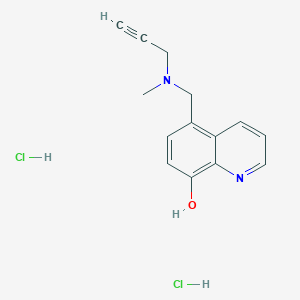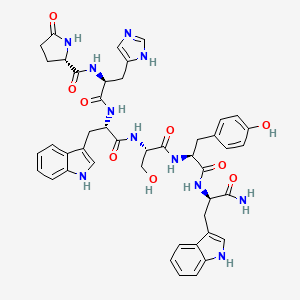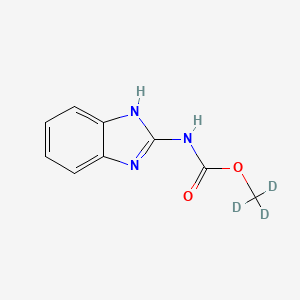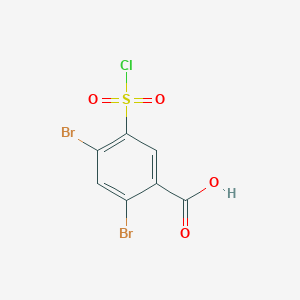
2,4-Dibromo-5-(chlorosulfonyl)benzoic acid
Overview
Description
“2,4-Dibromo-5-(chlorosulfonyl)benzoic acid” is a chemical compound with the molecular formula C7H3Br2ClO4S . It has a molecular weight of 378.43 . This compound belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .
Molecular Structure Analysis
The InChI code for “2,4-Dibromo-5-(chlorosulfonyl)benzoic acid” is 1S/C7H3Br2ClO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
“2,4-Dibromo-5-(chlorosulfonyl)benzoic acid” has a molecular weight of 378.43 . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point are not available in the current resources .Scientific Research Applications
Chemical Synthesis and Biological Activity
2,4-Dibromo-5-(chlorosulfonyl)benzoic acid plays a role in the synthesis of various biologically active compounds. Havaldar and Khatri (2006) described its use in producing compounds with potential biological activity. Specifically, it was involved in synthesizing 4-substituted aminomethyl-2-(4'diethylsulphonamide phenyl)-l,3,4-oxadiazolin-5-thiones, which were then screened for their biological activity (Havaldar & Khatri, 2006).
Antimicrobial Activity
This chemical has also been used in the creation of compounds with antimicrobial properties. Abbavaram and Reddyvari (2013) synthesized bifunctional sulfonamide-amide derivatives using a similar compound, which demonstrated significant in vitro antibacterial and antifungal activities (Abbavaram & Reddyvari, 2013). Similarly, Limban et al. (2008) reported the antimicrobial activity of thioureides derived from a related benzoic acid compound, showing effectiveness against various microbial strains (Limban et al., 2008).
Potential Herbicide Applications
Research by Cremlyn and Cronje (1979) indicated the potential of chlorohydroxybenzenesulfonyl derivatives, closely related to 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid, as herbicides. Their study focused on the spectral characteristics and possible applications of these compounds in agriculture (Cremlyn & Cronje, 1979).
Plant Growth Regulation
The effect of similar benzoic acid derivatives on plant growth has been studied. Pybus et al. (1959) explored the physiological activity of chloro- and methyl-substituted benzoic acids in various plant growth tests, suggesting the potential of these compounds in regulating plant growth (Pybus et al., 1959).
Pharmaceutical Research
In pharmaceutical research, derivatives of benzoic acid, such as 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid, have been evaluated for various therapeutic applications. Salem et al. (2002) synthesized and evaluated benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes, indicating their potential in treating conditions related to these enzymes (Salem et al., 2002).
properties
IUPAC Name |
2,4-dibromo-5-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYPWHNQYGXWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-5-(chlorosulfonyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1429887.png)
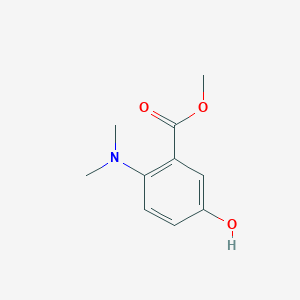
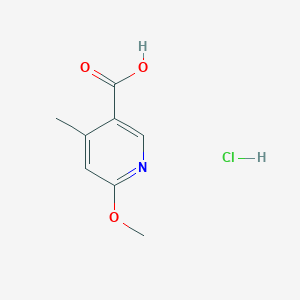
![6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B1429891.png)
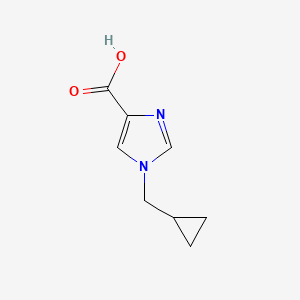
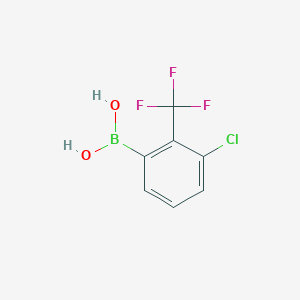
![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B1429895.png)
![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1429896.png)
![Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1429897.png)
